molecular formula C30H28Br2N2Na2O9 B1667875 Xibrom CAS No. 120638-55-3

Xibrom

货号 B1667875
CAS 编号: 120638-55-3
分子量: 766.3 g/mol
InChI 键: PPOSVVJOVKVBPW-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xibrom, also known as bromfenac ophthalmic solution, is a sterile, topical, nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . It is primarily used to treat swelling and pain caused by cataract surgery .


Molecular Structure Analysis

The molecular structure of bromfenac, the active ingredient in Xibrom, is characterized by the presence of a bromobenzoyl phenylacetate group . The molecular weight of bromfenac sodium is 383.17 .


Chemical Reactions Analysis

Bromfenac, like other NSAIDs, works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This is achieved by blocking the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

Bromfenac sodium, the active ingredient in Xibrom, is a yellow to orange crystalline powder . The osmolality of Xibrom ophthalmic solution is approximately 300 mOsmol/kg .

科学研究应用

Specific Scientific Field

Ophthalmology

Comprehensive and Detailed Summary of the Application

Xibrom, or Bromfenac Ophthalmic Solution 0.09%, is used for the treatment of postoperative inflammation and reduction of ocular pain in subjects who have undergone cataract extraction .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, subjects who underwent cataract surgery without prior anti-inflammatory treatment with a post-surgical Summed Ocular Inflammation Score (SOIS) of 3 were treated with either bromfenac or the placebo, instilled twice daily for 14 days in the study eye, and observed for an additional 14 days for safety evaluation .

Thorough Summary of the Results or Outcomes Obtained

A greater proportion of bromfenac (64.0%) than placebo subjects (43.3%) achieved complete clearance of ocular inflammation at study day 15 . The effect of bromfenac on clearance of ocular inflammation was as early as study day 3 after initiation of treatment, compared with the placebo (8.4% vs. 1.2%) . The median time to resolution of ocular pain was 2 days (bromfenac) versus 5 days (placebo) . Numbers of most ocular adverse events were lower for the bromfenac group than for the placebo group .

Preoperative Pain and Inflammation Reduction

Specific Scientific Field

Ophthalmology

Comprehensive and Detailed Summary of the Application

Xibrom is used during the preoperative period to reduce postoperative pain and inflammation, providing better visual outcomes .

Detailed Description of the Methods of Application or Experimental Procedures

Patients are given Xibrom before cataract surgery. The use of Xibrom helps to ease pain and inflammation and accelerates the return of visual acuity in cataract surgery patients . Additionally, the use of Xibrom keeps pupils dilated during surgery, allowing for quicker and less traumatic procedures .

Thorough Summary of the Results or Outcomes Obtained

Intraoperatively, patients who have been given Xibrom have less blepharospasm and discomfort . With cataract surgery, one of the main advantages of Xibrom is that it inhibits the prostaglandin release that causes pupillary miosis, and it is very effective at maintaining mydriasis .

Prophylaxis of Cystoid Macular Edema

Specific Scientific Field

Ophthalmology

Comprehensive and Detailed Summary of the Application

Xibrom is used in cataract surgery for the prophylaxis of cystoid macular edema .

Detailed Description of the Methods of Application or Experimental Procedures

Patients undergoing cataract surgery are given Xibrom as a preventive measure against cystoid macular edema .

Thorough Summary of the Results or Outcomes Obtained

The use of Xibrom in cataract surgery has been found to be effective in preventing the occurrence of cystoid macular edema .

Control of Pain Associated with Clear-Corneal Cataract Incisions

Specific Scientific Field

Ophthalmology

Comprehensive and Detailed Summary of the Application

Xibrom is used to control pain associated with clear-corneal cataract incisions .

Detailed Description of the Methods of Application or Experimental Procedures

Patients undergoing clear-corneal cataract incisions are given Xibrom to manage postoperative pain .

Thorough Summary of the Results or Outcomes Obtained

The use of Xibrom has been found to be effective in controlling pain associated with clear-corneal cataract incisions .

Improvement of Quality of Vision After Cataract Surgery

Specific Scientific Field

Ophthalmology

Comprehensive and Detailed Summary of the Application

Xibrom is used to improve the quality of vision after cataract surgery .

Detailed Description of the Methods of Application or Experimental Procedures

Patients who have undergone cataract surgery are given Xibrom to enhance the quality of their vision post-surgery .

Thorough Summary of the Results or Outcomes Obtained

The use of Xibrom has been found to be effective in improving the quality of vision after cataract surgery .

安全和危害

Xibrom is generally safe for use but should be used with caution in patients with certain conditions such as asthma, diabetes, rheumatoid arthritis, dry eye syndrome, and those with an allergy to sulfites, aspirin, or other NSAIDs . It is also contraindicated in patients who have had more than one eye surgery in a short period of time . Side effects may include eye redness, pain, swelling, increased tears, increased sensitivity to light, and slow healing after eye surgery .

未来方向

The Xibrom brand name has been discontinued in the U.S., but generic versions of this product may be available . As with any medication, future research and development will likely focus on improving the efficacy and safety profile of the drug.

属性

IUPAC Name

disodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOSVVJOVKVBPW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Br2N2Na2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044206
Record name Bromfenac sodium sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xibrom

CAS RN

120638-55-3, 91714-93-1
Record name Bromfenac sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120638553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromfenac sodium sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-bromobenzoyl)-benzene acetic acid, monosodium salt,sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMFENAC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ECV571Y37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xibrom
Reactant of Route 2
Reactant of Route 2
Xibrom
Reactant of Route 3
Reactant of Route 3
Xibrom
Reactant of Route 4
Reactant of Route 4
Xibrom
Reactant of Route 5
Reactant of Route 5
Xibrom
Reactant of Route 6
Xibrom

Citations

For This Compound
466
Citations
ED Donnenfeld, A Donnenfeld - International ophthalmology …, 2006 - journals.lww.com
… is equivalent to Xibrom 0.09%. In January 2006, the FDA-approved indication for Xibrom was expanded to include the reduction of ocular pain after cataract extraction. Xibrom is the first …
Number of citations: 61 journals.lww.com
ED Donnenfeld, EJ Holland, RH Stewart, JA Gow… - Ophthalmology, 2007 - Elsevier
OBJECTIVE: To evaluate the efficacy and ocular safety of bromfenac ophthalmic solution 0.09% (Xibrom) for the treatment of postoperative inflammation and reduction of ocular pain in …
Number of citations: 110 www.sciencedirect.com
EC Si, LM Bowman, K Hosseini - Journal of ocular pharmacology …, 2011 - liebertpub.com
Purpose: The purpose of this study was to compare the ocular pharmacokinetics of experimental solutions of bromfenac in DuraSite ® to Xibrom™ (bromfenac ophthalmic solution) 0.09…
Number of citations: 23 www.liebertpub.com
C Flaxel, MB Schain, SC Hamon, PJ Francis - Retina, 2012 - journals.lww.com
… Patients in the combination therapy group self-administered bromfenac 0.09% (Xibrom) ophthalmic solution with 1 drop instilled in the study eye 2 times daily from baseline to the end of …
Number of citations: 52 journals.lww.com
CA Grant - Investigative Ophthalmology & Visual Science, 2008 - iovs.arvojournals.org
Purpose:: To evaluate adjuvant bromfenac in ranibizumab treatment of choroidal neovascularization secondary to Age-related Macular Degeneration for the possible modulation of the …
Number of citations: 15 iovs.arvojournals.org
MS Seward, DL Cooke, LR Grillone… - … & Visual Science, 2006 - iovs.arvojournals.org
… of Xibrom (bid) on pain was seen after 1–2 doses post surgery (Day 1); 86.8% in the Xibrom … By Day 3 (4–6 doses), 98.3% (Xibrom) had at least 1 pain free response vs 83.6% (placebo)…
Number of citations: 10 iovs.arvojournals.org
H Isawi, DK Dhaliwal - Journal of Cataract & Refractive Surgery, 2007 - Elsevier
… melting following use of bromfenac (Xibrom), a nonsteroidal … She was admitted to the hospital, where Xibrom was … to the use of bromfenac sodium (Xibrom), a newer NSAID, were …
Number of citations: 85 www.sciencedirect.com
YR Chu, M Sell - Investigative Ophthalmology & Visual …, 2006 - iovs.arvojournals.org
… Each subject received bromfenac 0.09%(Xibrom) in the right eye and ketorolac tromethamine 0.4%(Acular LS) in the left eye for three weeks. Dosing was twice–daily the first week, four–…
Number of citations: 0 iovs.arvojournals.org
E Donnenfeld, EJ Holland, R Stewart… - … & Visual Science, 2005 - iovs.arvojournals.org
Abstract:: Purpose: To evaluate the efficacy and safety of Xibrom TM (bromfenac ophthalmic solution) 0.1%, compared with placebo (vehicle) dosed bid for 14 days following cataract …
Number of citations: 8 iovs.arvojournals.org
TR Walters, M Raizman, P Ernest… - … & Visual Science, 2007 - iovs.arvojournals.org
… Conclusions:: Nevanac demonstrated a significantly greater ocular bioavailability of drug than either Acular LS or Xibrom, suggesting that differences in efficacy may exist among these …
Number of citations: 2 iovs.arvojournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。